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Thermochemical Properties of Propylcyclopentane

The table below summarizes key thermodynamic data for propylcyclopentane (CAS 2040-96-2, CsHzie)
from the NIST WebBook and Cheméo database [1] [2].

Property Value Unit State Method / Notes
A¢H° (Enthalpy of -147.6 kJ/mol Gas Value computed from liquid phase enthalpy
Formation) (Good, 1971) [1]

-148.1 +1.3 kJ/mol Gas Combustion calorimetry (Prosen, Johnson,

etal., 1946) [1]

-188.7+£0.9 kJ/mol Liquid  From original experiment (Good, 1971) [1]

A H° (Enthalpy of -5245.98 + kJ/mol Liquid NIST [2]

Combustion) 0.75

S° (Standard Entropy)  414.47 J/mol-K  Gas NIST (Messerly J.F., 1965) [1]

Ay opH° (Enthalpy of 41.1 kJ/mol - Used to convert liquid to gas phase
Vaporization) enthalpy (Prosen, Johnson, et al., 1946) [1]
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Experimental Methodologies

The thermochemical data is derived from classical physical chemistry experiments.

Combustion Calorimetry for Enthalpy of Formation

This is a primary method for determining enthalpies of formation of organic compounds [1].

e Core Principle: A known mass of propylcyclopentane is combusted in high-pressure oxygen within
a bomb calorimeter. The heat released is measured precisely by the temperature rise of a
surrounding water bath.

e Procedure:

o Sample Preparation: A pure sample of propylcyclopentane is sealed in a crucible inside the
bomb.

o Combustion: The bomb is pressurized with oxygen and submerged in the calorimeter's water
bath. The sample is ignited electrically, and the temperature change is recorded.

o Energy Calibration: The calorimeter's heat capacity is determined in a separate experiment by
burning a standard reference material with a known heat of combustion (e.g., benzoic acid).

o Wash and Analysis: The bomb is opened after combustion. The gaseous products are
analyzed, and the bomb is washed to collect aqueous solutions for titration, which quantifies the
amount of nitric acid formed from nitrogen in the air.

e Data Analysis: The corrected temperature rise and the system's heat capacity calculate the gross
heat of combustion at constant volume. Corrections are applied for side reactions and the energy of
formation of nitric acid. The enthalpy of formation of propylcyclopentane is then derived using
Hess's Law and the known standard enthalpies of formation for the final combustion products (CO2(g)
and Hz20()).

Calculation from Liquid Phase Enthalpy

An alternative approach calculates the gas-phase enthalpy of formation from liquid-phase data [1].

e Procedure:
o The enthalpy of formation of liquid propylcyclopentane is first determined experimentally via
combustion calorimetry.
o The enthalpy of vaporization (A,,pH°) of the compound is measured separately.
o Data Analysis: The gas-phase enthalpy of formation is calculated using the relationship: A¢H°(gas) =

AgHo(liquid) + AypHC.
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Experimental Workflow and Data Relationships

The diagram below visualizes the workflow for obtaining the gas-phase enthalpy of formation, showing the

relationship between different experiments.
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Workflow for determining gas-phase enthalpy of formation
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Application and Context

This thermochemical data is fundamental for;

¢ Energy Content Calculations: The enthalpy of combustion is critical for evaluating
propylcyclopentane as a fuel or fuel component.

¢ Process Design: Enthalpy values are essential for designing industrial processes involving the
synthesis, reaction, or separation of this compound.

e Theoretical Models: This experimental data serves as a benchmark for developing and validating
computational chemistry models.

The provided data from NIST offers a reliable and consistent set of values suitable for these research and

development applications [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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